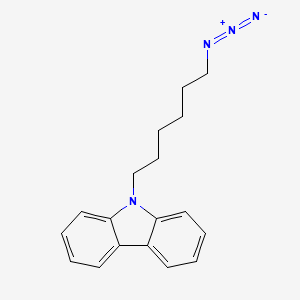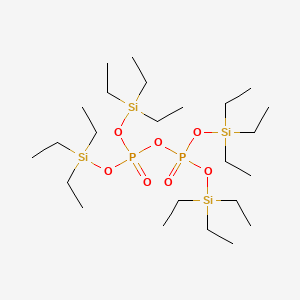
Tetrakis(triethylsilyl) diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(triethylsilyl) diphosphate is an organophosphorus compound characterized by the presence of four triethylsilyl groups attached to a diphosphate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(triethylsilyl) diphosphate typically involves the reaction of phosphorus pentoxide with triethylsilyl chloride in the presence of a suitable solvent such as benzene or toluene. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
P2O5+4(Et3Si)Cl→(Et3Si)4P2O7+4HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(triethylsilyl) diphosphate undergoes various types of chemical reactions, including:
Hydrolysis: Reaction with water leading to the formation of phosphoric acid and triethylsilanol.
Substitution: Reaction with nucleophiles such as amines or alcohols, replacing the triethylsilyl groups.
Oxidation: Reaction with oxidizing agents to form higher oxidation state phosphorus compounds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous medium at room temperature.
Substitution: Requires the presence of a nucleophile and may be catalyzed by acids or bases.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products
Hydrolysis: Phosphoric acid and triethylsilanol.
Substitution: Corresponding substituted phosphates.
Oxidation: Higher oxidation state phosphorus compounds.
Aplicaciones Científicas De Investigación
Chemistry
Tetrakis(triethylsilyl) diphosphate is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds. It serves as a precursor for the synthesis of various organophosphorus compounds.
Biology
In biological research, this compound is used in the study of phosphate metabolism and enzyme mechanisms involving phosphorus compounds.
Medicine
Industry
In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Tetrakis(triethylsilyl) diphosphate involves the interaction of its phosphorus centers with various molecular targets. The triethylsilyl groups provide steric protection, allowing selective reactions at the phosphorus centers. The compound can act as a phosphorylating agent, transferring phosphate groups to other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrakis(trimethylsilyl) diphosphate
- Tetrakis(triphenylsilyl) diphosphate
- Tetrakis(tert-butyldimethylsilyl) diphosphate
Uniqueness
Tetrakis(triethylsilyl) diphosphate is unique due to the presence of triethylsilyl groups, which provide a balance between steric protection and reactivity. This makes it a versatile reagent in organic synthesis compared to its counterparts with bulkier or smaller silyl groups.
Propiedades
Número CAS |
830326-70-0 |
|---|---|
Fórmula molecular |
C24H60O7P2Si4 |
Peso molecular |
635.0 g/mol |
Nombre IUPAC |
bis(triethylsilyloxy)phosphoryl bis(triethylsilyl) phosphate |
InChI |
InChI=1S/C24H60O7P2Si4/c1-13-34(14-2,15-3)28-32(25,29-35(16-4,17-5)18-6)27-33(26,30-36(19-7,20-8)21-9)31-37(22-10,23-11)24-12/h13-24H2,1-12H3 |
Clave InChI |
UKGXSYIXIMIEPX-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OP(=O)(O[Si](CC)(CC)CC)OP(=O)(O[Si](CC)(CC)CC)O[Si](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-5-[(furo[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14202086.png)
![3-[2-(Prop-1-en-2-yl)phenyl]cyclobutan-1-one](/img/structure/B14202088.png)
![4-Fluoro-2-methyl-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B14202098.png)
![N,N-Dibenzyl-N'-[3-hydroxy-5-(trifluoromethyl)phenyl]urea](/img/structure/B14202099.png)
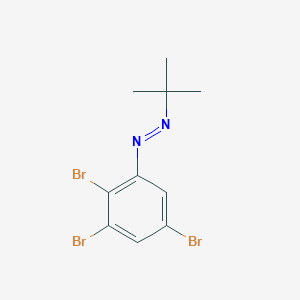
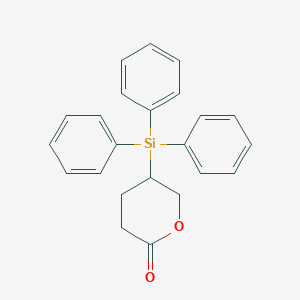
![1-(3-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14202116.png)
![1,1'-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one)](/img/structure/B14202128.png)
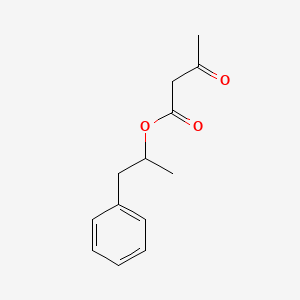
![6-(4-Fluorophenyl)-4-[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14202135.png)
![{4-[(3-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14202145.png)
![(3S)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14202149.png)
